L-2-Amino-4-methoxy-trans-3-butenoic acid
Overview
Description
L-2-Amino-4-methoxy-trans-3-butenoic acid is a non-proteinogenic amino acid produced by the bacterium Pseudomonas aeruginosa. It is known for its potent antibiotic and toxic properties, affecting both prokaryotic and eukaryotic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-Amino-4-methoxy-trans-3-butenoic acid is synthesized from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor . The biosynthesis involves a five-gene cluster encoding a putative LysE-type transporter (AmbA), two non-ribosomal peptide synthetases (AmbB and AmbE), and two iron (II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) . The process includes ATP-PPi exchange assays, aminoacylation assays, and mass spectrometry-based analysis of enzyme-bound substrates and pathway intermediates .
Industrial Production Methods
. The production process involves cultivating the bacterium under specific conditions to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
L-2-Amino-4-methoxy-trans-3-butenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit pyridoxal phosphate-dependent enzymes, affecting amino acid metabolism .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iron (II)/α-ketoglutarate-dependent oxygenases and non-ribosomal peptide synthetases . The reactions typically occur under controlled laboratory conditions with specific pH and temperature requirements .
Major Products
The major products formed from reactions involving this compound include various peptides and amino acid derivatives . These products are often analyzed using mass spectrometry and other biochemical assays .
Scientific Research Applications
L-2-Amino-4-methoxy-trans-3-butenoic acid has several scientific research applications:
Mechanism of Action
L-2-Amino-4-methoxy-trans-3-butenoic acid exerts its effects by inhibiting pyridoxal phosphate-dependent enzymes . This inhibition disrupts amino acid metabolism, leading to growth inhibition in various organisms . The compound targets multiple enzymes and pathways, making it a potent antimicrobial agent .
Comparison with Similar Compounds
L-2-Amino-4-methoxy-trans-3-butenoic acid is unique among oxyvinylglycines due to its specific structure and biosynthetic pathway . Similar compounds include aminoethoxyvinylglycine and rhizobitoxine, which are also inhibitors of pyridoxal phosphate-dependent enzymes . this compound is distinguished by its potent antibiotic properties and its production by Pseudomonas aeruginosa .
Properties
IUPAC Name |
(E,2S)-2-amino-4-methoxybut-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOPMQJRUIOMJO-ZPYNKGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034580 | |
Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-72-6 | |
Record name | 2-Amino-4-methoxy-3-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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